2-Bromobenzyl-(2-methoxyphenyl)ether
CAS No.:
Cat. No.: VC13399528
Molecular Formula: C14H13BrO2
Molecular Weight: 293.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13BrO2 |
|---|---|
| Molecular Weight | 293.15 g/mol |
| IUPAC Name | 1-bromo-2-[(2-methoxyphenoxy)methyl]benzene |
| Standard InChI | InChI=1S/C14H13BrO2/c1-16-13-8-4-5-9-14(13)17-10-11-6-2-3-7-12(11)15/h2-9H,10H2,1H3 |
| Standard InChI Key | CXOGJVABNTZQKC-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1OCC2=CC=CC=C2Br |
| Canonical SMILES | COC1=CC=CC=C1OCC2=CC=CC=C2Br |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 2-Bromobenzyl-(2-methoxyphenyl)ether consists of two aromatic rings connected by an ether linkage (-O-). The bromine atom is positioned at the ortho position relative to the benzyl group, while the methoxy group occupies the para position on the adjacent phenyl ring. Key physicochemical properties include:
The absence of complete physical data underscores the need for further experimental characterization. Comparative analysis with structurally similar compounds, such as 4-Bromobenzyl-(2-iso-propylphenyl)ether (density: ~1.3 g/cm³, boiling point: ~355°C) , suggests that 2-Bromobenzyl-(2-methoxyphenyl)ether may exhibit analogous solubility and stability profiles.
Synthesis Methods
Suzuki–Miyaura Coupling
A primary synthesis route involves the Suzuki–Miyaura coupling reaction, which facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids. For 2-Bromobenzyl-(2-methoxyphenyl)ether, this method employs a palladium catalyst to couple 2-bromobenzyl derivatives with 2-methoxyphenylboronic acid. Optimized conditions (e.g., ligand choice, solvent system) are critical to achieving high yields.
Alkylation of Phenols
Alternative approaches include the alkylation of 2-methoxyphenol with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate. This Williamson ether synthesis variant proceeds via nucleophilic substitution, where the phenoxide ion attacks the electrophilic benzyl bromide .
Example Procedure:
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Dissolve 2-methoxyphenol (5 mmol) and 2-bromobenzyl bromide (5 mmol) in dichloromethane.
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Add triethylamine (6 mmol) as a base and stir at 273 K for 3 hours .
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Quench the reaction with ice-cold hydrochloric acid, extract with ethyl acetate, and purify via column chromatography.
This method yields ~70–80% product, contingent on reaction conditions .
Chemical Reactivity and Applications
Nucleophilic Substitution
The bromine atom’s electrophilic nature enables nucleophilic substitution reactions. For instance, in the presence of a strong base (e.g., n-butyl lithium), the bromide may be displaced by nucleophiles such as amines or alkoxides, forming derivatives like 2-methoxyphenoxyacetamides .
Oxidation and Reduction
The ether linkage is susceptible to oxidative cleavage using reagents like ozone or peroxides, yielding carbonyl compounds. Conversely, reduction with borane-ammonia complexes can deoxygenate the structure, producing dibenzyl derivatives .
Pharmaceutical Intermediates
2-Bromobenzyl-(2-methoxyphenyl)ether serves as a precursor in antimicrobial and anti-inflammatory drug synthesis. Its ability to undergo tandem cyclization reactions makes it valuable for constructing polycyclic frameworks found in bioactive molecules .
Comparative Analysis with Related Compounds
The methoxy group’s electronic effects distinguish this compound from analogs with alkyl or halogen substituents. For example:
Future Research Directions
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Thermodynamic Studies: Measurement of melting/boiling points and partition coefficients to refine industrial applications.
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Catalytic Optimization: Exploration of eco-friendly catalysts (e.g., nickel-based systems) to improve Suzuki–Miyaura coupling efficiency.
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Biological Screening: Evaluation of antimicrobial and anticancer activity to expand pharmaceutical utility .
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